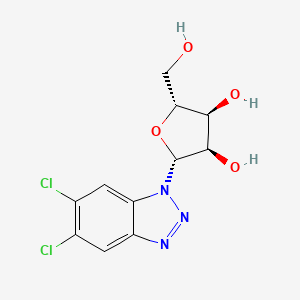![molecular formula C18H33NO5 B12679515 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid CAS No. 94094-48-1](/img/structure/B12679515.png)
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is a chemical compound with the molecular formula C18H33NO5 and a molecular weight of 343.458 Da This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropyl group, and a nonanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a nonanedioic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nonanedioic acid backbone can be reduced to form a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexyl diol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]octanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]decanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]dodecanedioic acid
Uniqueness
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and hydroxypropyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
94094-48-1 |
|---|---|
Molecular Formula |
C18H33NO5 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid |
InChI |
InChI=1S/C18H33NO5/c20-16(14-8-4-3-5-9-14)12-13-19-15(18(23)24)10-6-1-2-7-11-17(21)22/h14-16,19-20H,1-13H2,(H,21,22)(H,23,24) |
InChI Key |
LXBFYJPGFHKQAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCNC(CCCCCCC(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


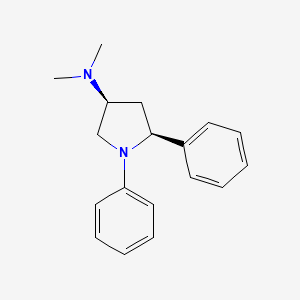
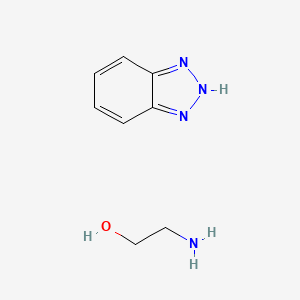
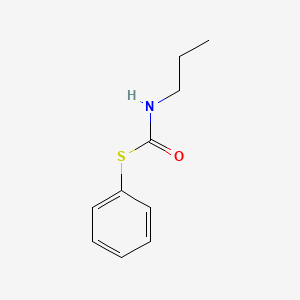

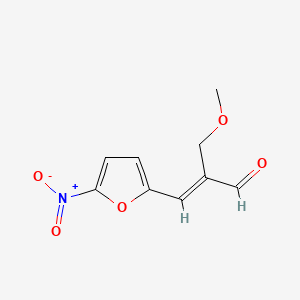
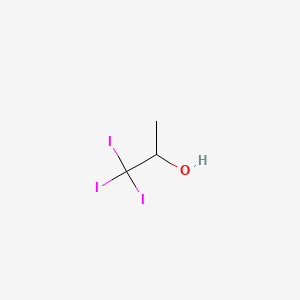

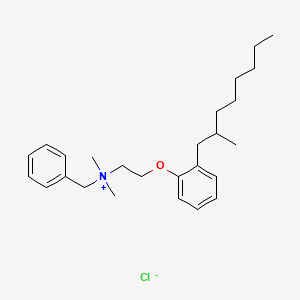
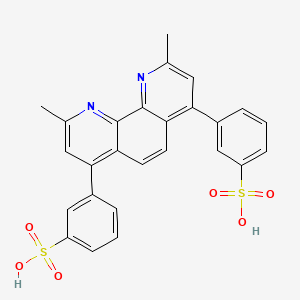
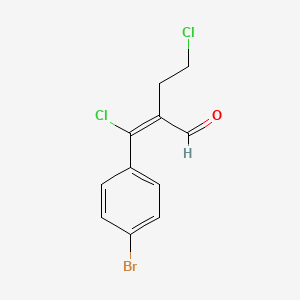
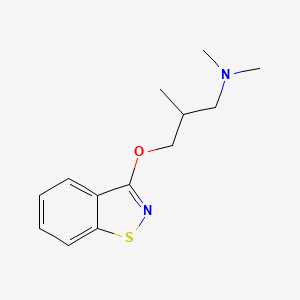
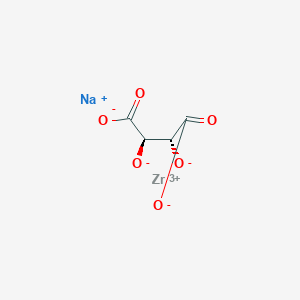
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
